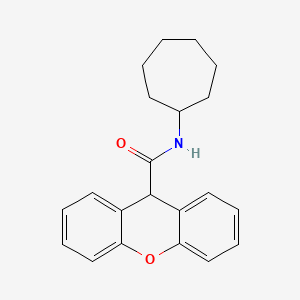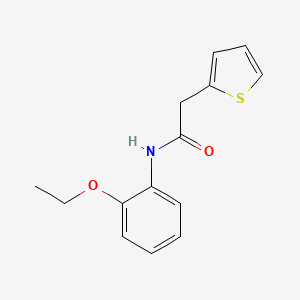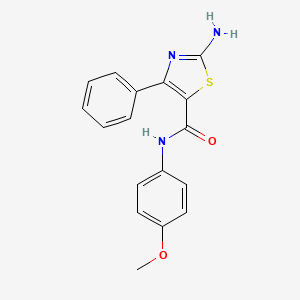
N-cycloheptyl-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-9H-xanthene-9-carboxamide belongs to a class of organic compounds known as xanthenes. Xanthenes are tricyclic compounds containing oxygen and demonstrate a range of chemical and physical properties depending on their substituents.
Synthesis Analysis
Xanthenes can be synthesized through various methods. For example, Guo et al. (2015) describe the synthesis of a xanthene-based aromatic dicarboxylic acid through nucleophilic substitution reactions, followed by polycondensation with aromatic diamines (Guo, Sheng, Sang, Huang, & Liu, 2015). Additionally, He et al. (2016) developed a one-pot route to synthesize 9-aryl/9-arylethynyl-tetrahydro-1H-xanthen-1-one derivatives via a domino nucleophilic-substitution/intramolecular cyclization/dehydration sequence (He, Tao, Hu, Wang, & Shang, 2016).
Molecular Structure Analysis
Xanthenes have a tricyclic structure with varying conformation based on their substituents. For instance, Özer et al. (2009) characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, a compound similar in structure to N-cycloheptyl-9H-xanthene-9-carboxamide, through elemental analyses and IR spectroscopy, revealing insights into their molecular conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Xanthenes exhibit various chemical reactions, often influenced by their substituents. The study by Sheng et al. (2009) on polyamides containing xanthene groups delves into the chemical properties of these compounds, highlighting their reactivity and stability under different conditions (Sheng, Ma, Jiang, Huang, & Song, 2009).
Physical Properties Analysis
The physical properties of xanthenes, such as solubility, thermal stability, and film-forming ability, are determined by their specific molecular structures. For example, the study by Jiang et al. (2010) on aromatic polyamides with xanthene groups discusses the solubility, thermal properties, and film characteristics of these compounds (Jiang, Huang, Liu, Sheng, & Huang, 2010).
Chemical Properties Analysis
Xanthenes’ chemical properties, such as reactivity and stability, are influenced by their functional groups. The computational study by Freitas et al. (2013) on xanthene and thioxanthene derivatives provides insights into the reactivity and energetics of these compounds, highlighting how different functional groups affect their chemical behavior (Freitas, Gomes, & Ribeiro da Silva, 2013).
科学的研究の応用
Fluorescence Detection and Bioimaging
N-cycloheptyl-9H-xanthene-9-carboxamide derivatives have been applied in developing fluorescent probes for selective and sensitive detection of biological thiols, such as cysteine and homocysteine, through spirocyclization mechanisms. This approach facilitates ratiometric sensing and bioimaging, allowing for the monitoring of thiol levels in biological samples, such as serum and live cells, highlighting its potential in biomedical research and diagnostics (Lv et al., 2014).
Understanding Energetics and Reactivity
Computational studies have been conducted to elucidate the energetics and reactivity of xanthene derivatives, including N-cycloheptyl-9H-xanthene-9-carboxamide. These studies compare molecular structures, electrostatic potential energy maps, and electronic properties to understand their behavior and potential applications better. This knowledge aids in the design of xanthene-based compounds with desired properties for various scientific and industrial applications (Freitas et al., 2013).
Polyamide Synthesis
N-cycloheptyl-9H-xanthene-9-carboxamide is used in synthesizing novel polyamides with xanthene cardo groups, showcasing improved material properties such as solubility in polar solvents, high glass transition temperatures, and excellent thermal stability. These polyamides have applications in creating transparent, flexible, and durable materials suitable for various industrial uses, from electronics to coatings (Sheng et al., 2009).
Medicinal Chemistry Applications
While excluding drug use and side effects, it's notable that xanthene derivatives, including N-cycloheptyl-9H-xanthene-9-carboxamide, have been explored for their potential biological activities. These compounds serve as valuable tools in medicinal chemistry for developing new therapeutic agents, leveraging their structural diversity and reactivity for targeted biological interactions (Maia et al., 2020).
Optical and Material Science
The synthesis and characterization of polyamides containing xanthene units reveal their organosolubility, optical transparency, and mechanical properties. These characteristics make them suitable for applications in optical materials, coatings, and films, where high performance and durability are required. The incorporation of xanthene units into polyamides leads to materials with low moisture absorption, high transparency, and excellent mechanical strength, demonstrating the versatility of xanthene derivatives in material science applications (Guo et al., 2015).
Safety and Hazards
The safety data sheet for “9H-xanthene-9-carboxamide” indicates that it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .
特性
IUPAC Name |
N-cycloheptyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(22-15-9-3-1-2-4-10-15)20-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)20/h5-8,11-15,20H,1-4,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROHWPCKFMPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)



![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)